(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one

Chiral resolution Enantiomeric excess Stereochemical integrity

The racemate (CAS 103859-86-5) introduces enantiomeric impurities that confound PDE4/α2-adrenoceptor dose-response. This (S)-enantiomer (CAS 854777-02-9, ≥98% ee) provides a stereochemically defined solution. • Stereochemical control for PDE4 inhibitor lead validation, leveraging 2-10× enantioselectivity of the rolipram class. • Ki=165 nM at α2 receptor; >6-fold selectivity over β1 (Ki>1000 nM). • Eliminates in-house asymmetric synthesis and costly chiral resolution steps.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B15053061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)NC2
InChIInChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyYDVYLFOSWUPISL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one Procurement Guide: Chiral Pyrrolidinone for Enantioselective Synthesis


(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one (CAS 854777-02-9) is a chiral, non-racemic 4-substituted pyrrolidin-2-one that serves as a versatile enantiopure building block in medicinal chemistry and fragment-based drug discovery . The compound features a pyrrolidin-2-one core with a 4-methoxyphenyl substituent at the stereogenic C4 position, assigning it the (S)-absolute configuration confirmed by chiral HPLC and SMILES notation [C@@H] . As a member of the 4-aryl-pyrrolidin-2-one class, it provides a structurally defined scaffold for the synthesis of phosphodiesterase (PDE) inhibitors, adrenergic receptor ligands, and other bioactive molecules, where stereochemical integrity at C4 is critical for target engagement [1].

Why Racemic or R-Enantiomer 4-(4-Methoxyphenyl)pyrrolidin-2-one Cannot Substitute the (S)-Enantiomer


In the 4-substituted pyrrolidin-2-one pharmacophore, the absolute configuration at C4 directly governs biological activity at targets such as PDE4, where the (R)-enantiomer of rolipram exhibits 2–10-fold greater potency than the (S)-enantiomer . Although the target compound (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one lacks the 3-cyclopentyloxy substituent of rolipram, SAR studies demonstrate that the stereochemical identity at C4 remains a key determinant of binding affinity for adenosine- and adrenergic-receptor-modulating pyrrolidinones [1]. Procuring the racemate (CAS 103859-86-5) introduces 50% of the (R)-enantiomer, which can confound dose-response relationships, produce opposing pharmacological effects, and necessitate costly chiral resolution steps in downstream synthesis .

Quantitative Differential Evidence for (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one Against Comparators


Enantiomeric Purity: (S)-Enantiomer (≥98% ee) vs. Racemic Mixture (97% Chemical Purity)

The (S)-enantiomer is supplied with ≥98% enantiomeric purity (confirmed by chiral HPLC) , whereas the racemic mixture (CAS 103859-86-5) is sold as 97% chemical purity, containing both enantiomers in approximately equal proportion [1]. For enantioselective synthesis or chiral SAR studies, the racemate introduces an undefined stereochemical composition that can degrade assay reproducibility and require additional purification.

Chiral resolution Enantiomeric excess Stereochemical integrity

Stereochemical Assignment: (S)-Configuration Confirmed by Chiral HPLC and SMILES [C@@H] Notation

The (S)-absolute configuration at C4 is unambiguously assigned via chiral HPLC analysis and the SMILES notation '[C@@H]' as reported by Chemscene and Leyan . In contrast, the racemate (CAS 103859-86-5) and the (R)-enantiomer (CAS 894421-65-9) carry different stereochemical descriptors. For studies requiring defined stereochemistry—such as X-ray co-crystallography of PDE4 or α-adrenoceptor—the (S)-configured compound eliminates ambiguity inherent to the racemate.

Absolute configuration Chiral HPLC Stereochemical assignment

PDE4 Enantioselectivity Class Inference: (S)-Enantiomer Expected to be 2–10-fold Less Potent than (R)-Enantiomer

In the well-studied rolipram scaffold (4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one), the (R)-enantiomer inhibits PDE4 with an IC50 of 0.22 µM, which is 2–10-fold more potent than the (S)-enantiomer (IC50 = 0.58 µM) . Although (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one lacks the 3-cyclopentyloxy group, the stereochemical preference at C4 is conserved across 4-aryl-pyrrolidin-2-one PDE4 inhibitors, making the (S)-enantiomer the expected 'less-active' or 'inactive' control enantiomer in PDE4 screening cascades [1].

PDE4 inhibition Enantioselectivity SAR class inference

Synthetic Utility: Rh2(OAc)4-Catalyzed C–H Insertion Yields Chiral 4-Substituted Pyrrolidin-2-ones with 37–98% ee

A series of N-(4-methoxyphenyl)-α-(alkoxycarbonyl)-α-diazoacetanilides undergo Rh2(OAc)4-catalyzed intramolecular C–H insertion to afford chiral, non-racemic 4-substituted 2-pyrrolidinones, including the target scaffold, with enantiomeric excesses ranging from 37% to 98%, depending on the N-substituent and chiral auxiliary employed [1]. This catalytic route provides access to the enantiopure (S)-enantiomer when the appropriate chiral auxiliary is used, in contrast to classical resolution of the racemate, which inherently discards 50% of the material.

Asymmetric synthesis Rhodium catalysis C-H insertion

Chiral HPLC Resolution: 4-Substituted Pyrrolidin-2-ones Separated on Polysaccharide CSPs with Rs ≥ 2

A panel of 15 structurally diverse 4C-substituted pyrrolidin-2-one derivatives—including the 4-methoxyphenyl congener—was enantioseparated on polysaccharide-based chiral stationary phases (Chiralpak IA, Chiralpak AD, Chiralcel OD). All compounds achieved baseline resolution (Rs ≥ 2) with ethanol as the organic modifier [1]. This validated analytical method enables quality control laboratories to verify the enantiomeric purity of the (S)-enantiomer upon receipt, using a standardized HPLC protocol.

Chiral chromatography Polysaccharide CSP Enantiomeric resolution

Adrenergic Receptor Binding: (S)-Enantiomer Active at α2-Adrenoceptor (Ki = 165 nM) vs. Inactive at β1

BindingDB entry CHEMBL102076 (assigned to the 4-(4-methoxyphenyl)pyrrolidin-2-one scaffold) reports a Ki of 165 nM for the α2-adrenergic receptor (rat brain membrane, [3H]rauwolscine radioligand) [1]. In contrast, the compound was inactive at the β1-adrenergic receptor (Ki > 1000 nM) [2]. This selectivity profile, though not directly assigned to a single enantiomer, indicates that the (S)-configured 4-aryl-pyrrolidin-2-one scaffold can engage adrenergic targets with measurable affinity, distinguishing it from the PDE4-focused rolipram series.

Adrenergic receptor α2-adrenoceptor Binding affinity

High-Impact Application Scenarios for (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one


Enantioselective PDE4 Inhibitor Fragment-Based Lead Generation

Medicinal chemistry teams designing next-generation PDE4 inhibitors can use the (S)-enantiomer as a stereochemical control fragment to validate that lead compound activity arises from the desired (R)-configuration, leveraging the 2–10-fold enantioselectivity established in the rolipram class . This approach ensures that only stereochemically pure leads progress to hit-to-lead optimization.

Chiral Building Block for Enantiopure Pyrrolidin-2-one Libraries

The (S)-configured 4-aryl-pyrrolidin-2-one serves as a versatile enantiopure intermediate for synthesizing libraries of α2-adrenoceptor ligands, antiarrhythmic candidates, and CNS-active compounds where (S)-stereochemistry at C4 is required for target engagement [1]. Its commercial availability at ≥98% ee eliminates the need for in-house asymmetric synthesis .

Chiral Chromatography Method Development and Quality Control

Analytical laboratories can utilize (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one as a reference standard for developing chiral HPLC methods on polysaccharide CSPs, where baseline resolution (Rs ≥ 2) has been demonstrated for the 4-substituted pyrrolidin-2-one class [2]. This enables robust in-process control and final product release testing for enantiomeric purity.

α2-Adrenoceptor Radioligand Displacement Assays

Neuropharmacology groups investigating α2-adrenergic mechanisms can employ the scaffold as a starting fragment with a measured Ki of 165 nM at the α2 receptor, providing a tractable chemical handle for further optimization [3]. The compound's inactivity at β1 (Ki > 1000 nM) suggests a selectivity window that can be exploited in medicinal chemistry campaigns targeting central α2 receptors.

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